molecular formula C20H19N5O4 B15348251 methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate CAS No. 927186-04-7

methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B15348251
CAS No.: 927186-04-7
M. Wt: 393.4 g/mol
InChI Key: CJQZQTMOXNAHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 927186-04-7) is a heterocyclic organic compound featuring an imidazo[4,5-b]pyridine core substituted with a 3-cyanobenzamido group at position 2, a 3-methoxypropyl chain at position 3, and a methyl carboxylate group at position 4. This compound is structurally related to mutagenic and carcinogenic heterocyclic amines found in cooked foods, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are implicated in DNA adduct formation and carcinogenesis . However, the specific biological activity of this compound remains uncharacterized in the available evidence.

Key identifiers include:

  • Synonyms: SCHEMBL4589978, ZINC71261406
  • InChIKey: CJQZQTMOXNAHNO-UHFFFAOYSA-N .

Properties

CAS No.

927186-04-7

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[(3-cyanobenzoyl)amino]-3-(3-methoxypropyl)imidazo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C20H19N5O4/c1-28-8-4-7-25-17-16(10-15(12-22-17)19(27)29-2)23-20(25)24-18(26)14-6-3-5-13(9-14)11-21/h3,5-6,9-10,12H,4,7-8H2,1-2H3,(H,23,24,26)

InChI Key

CJQZQTMOXNAHNO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=C(C=N2)C(=O)OC)N=C1NC(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

CAS No. Compound Name Substituents Structural Similarity Score
927186-04-7 Methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate 2: 3-cyanobenzamido; 3: 3-methoxypropyl; 6: methyl carboxylate Reference Compound
3537-09-5 6-Nitro-3H-imidazo[4,5-b]pyridine 6: Nitro group 0.66
97640-15-8 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid 2: Carboxylic acid 0.66
1207174-85-3 7-Bromo-3H-imidazo[4,5-b]pyridine 7: Bromo substituent 0.64
82523-07-7 Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate Core isomer (imidazo[4,5-c] vs. [4,5-b]); 6: methyl carboxylate 0.62

Key Observations:

Substituent Effects: The 3-cyanobenzamido and 3-methoxypropyl groups in the target compound distinguish it from simpler analogs like 6-nitro or 7-bromo derivatives. These substituents likely enhance solubility and modulate steric effects compared to halogen or nitro groups. The methyl carboxylate at position 6 is shared with the imidazo[4,5-c]pyridine isomer (CAS 82523-07-7), but the core isomerism ([4,5-b] vs.

Biological Implications: Imidazo[4,5-b]pyridine derivatives, such as PhIP, are known dietary carcinogens that form DNA adducts . Carboxylic acid derivatives (e.g., CAS 97640-15-8) may exhibit different pharmacokinetic profiles due to increased polarity compared to esterified analogs.

Synthetic and Analytical Considerations: The presence of a cyanobenzamido group introduces challenges in crystallization and spectral analysis. Tools like SHELX programs, widely used for small-molecule refinement, may aid in resolving its crystal structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.